Methyl 3-ethoxy-4-methoxybenzoate
Overview
Description
Methyl 3-ethoxy-4-methoxybenzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid and is characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-4-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of bromoethane with methyl 3-hydroxy-4-methoxybenzoate . The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The mixture is heated to around 65°C for 24 hours, followed by extraction with ethyl acetate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-ethoxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of metabolites with distinct biological activities. The presence of ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethoxy-3-methoxybenzoate: Similar structure but with different positions of ethoxy and methoxy groups.
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Contains additional methoxy and oxoethoxy groups.
2-Ethoxy-4-(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl-phenyl-4-methoxybenzoate: A more complex derivative with additional functional groups.
Uniqueness
Methyl 3-ethoxy-4-methoxybenzoate is unique due to its specific arrangement of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and industrial uses.
Properties
IUPAC Name |
methyl 3-ethoxy-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOQKFPBWQJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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